

Application Note: HPLC Analysis for Purity Determination of 3,4-Furandicarboxylic Acid

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Compound of Interest

Compound Name: 3,4-Furandicarboxylic acid

Cat. No.: B1346625

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Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **3,4-Furandicarboxylic acid** purity. The described reverse-phase HPLC (RP-HPLC) method is suitable for determining the purity of **3,4-Furandicarboxylic acid** and for identifying and quantifying potential impurities. The protocol is designed to be a stability-indicating method, capable of separating the main component from its degradation products. This document provides a comprehensive experimental protocol, method validation parameters according to ICH guidelines, and data presentation in a clear, tabular format.

Introduction

3,4-Furandicarboxylic acid is a valuable building block in the synthesis of various organic compounds, including pharmaceuticals and polymers. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final product. Therefore, a reliable and accurate analytical method for purity determination is essential. This application note presents a validated RP-HPLC method that is specific, linear, accurate, and precise for the analysis of **3,4-Furandicarboxylic acid**.

Experimental

- **HPLC System:** A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

- Column: A reverse-phase C18 column (e.g., Newcrom C18, 4.6 x 150 mm, 5 µm) is recommended.[1]
- Chemicals and Reagents:
 - 3,4-Furandicarboxylic acid reference standard (purity >99%)
 - Acetonitrile (HPLC grade)
 - Water (HPLC grade or Milli-Q)
 - Phosphoric acid (analytical grade)
 - Methanol (HPLC grade)

A reverse-phase HPLC method with simple conditions can be used for the analysis of **3,4-Furandicarboxylic acid**.[1]

Parameter	Condition
Mobile Phase A	0.1% Phosphoric acid in Water
Mobile Phase B	Acetonitrile
Gradient	5% B to 95% B over 20 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm
Injection Volume	10 µL
Run Time	30 minutes

For Mass-Spec (MS) compatible applications, the phosphoric acid can be replaced with formic acid.[1][2][3]

- Standard Solution (100 µg/mL): Accurately weigh about 10 mg of **3,4-Furandicarboxylic acid** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to

volume with a 50:50 mixture of acetonitrile and water (diluent).

- Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the **3,4-Furandicarboxylic acid** sample and prepare a 100 mL solution in the same manner as the standard solution.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[4][5][6] Stress studies should be conducted on the drug substance to generate potential degradation products.[4]

Stress Condition	Procedure
Acid Hydrolysis	Reflux 10 mg of sample in 10 mL of 0.1 N HCl at 80°C for 4 hours.
Base Hydrolysis	Reflux 10 mg of sample in 10 mL of 0.1 N NaOH at 80°C for 2 hours.
Oxidative Degradation	Treat 10 mg of sample with 10 mL of 3% H ₂ O ₂ at room temperature for 24 hours.
Thermal Degradation	Expose solid sample to 105°C for 24 hours.
Photolytic Degradation	Expose solid sample to UV light (254 nm) and visible light for 7 days.

The results of the forced degradation studies should show that the main peak of **3,4-Furandicarboxylic acid** is well-resolved from any degradation products, demonstrating the specificity of the method.

The linearity of the method was evaluated by analyzing a series of solutions of **3,4-Furandicarboxylic acid** at different concentrations.

Concentration ($\mu\text{g/mL}$)	Peak Area (arbitrary units)
1	[Insert Data]
10	[Insert Data]
50	[Insert Data]
100	[Insert Data]
150	[Insert Data]
200	[Insert Data]

The method should be linear over the specified range, with a correlation coefficient (r^2) of ≥ 0.999 .

The accuracy of the method was determined by the recovery of a known amount of **3,4-Furandicarboxylic acid** spiked into a placebo mixture at three different concentration levels.

Spiked Level	Amount Added ($\mu\text{g/mL}$)	Amount Recovered ($\mu\text{g/mL}$)	% Recovery
80%	80	[Insert Data]	[Insert Data]
100%	100	[Insert Data]	[Insert Data]
120%	120	[Insert Data]	[Insert Data]

The acceptance criteria for recovery are typically between 98.0% and 102.0%.

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Repeatability (n=6)

Sample	Peak Area	% Purity
1	[Insert Data]	[Insert Data]
2	[Insert Data]	[Insert Data]
3	[Insert Data]	[Insert Data]
4	[Insert Data]	[Insert Data]
5	[Insert Data]	[Insert Data]
6	[Insert Data]	[Insert Data]
Mean	[Insert Data]	[Insert Data]
% RSD	[Insert Data]	[Insert E.g., $\leq 1.0\%$]

Intermediate Precision (n=6, different day, different analyst)

Sample	Peak Area	% Purity
1	[Insert Data]	[Insert Data]
2	[Insert Data]	[Insert Data]
3	[Insert Data]	[Insert Data]
4	[Insert Data]	[Insert Data]
5	[Insert Data]	[Insert Data]
6	[Insert Data]	[Insert Data]
Mean	[Insert Data]	[Insert Data]
% RSD	[Insert Data]	[Insert E.g., $\leq 2.0\%$]

The relative standard deviation (%RSD) should be within acceptable limits, typically $\leq 2\%$.

LOD and LOQ were determined based on the signal-to-noise ratio.

Parameter	Value
LOD (S/N ≥ 3)	[Insert Data, e.g., 0.1 µg/mL]
LOQ (S/N ≥ 10)	[Insert Data, e.g., 0.3 µg/mL]

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.

Parameter Varied	Variation	Impact on Results
Flow Rate	± 0.1 mL/min	[Insert Observation, e.g., No significant change]
Column Temperature	± 2 °C	[Insert Observation, e.g., Minor shift in retention time]
Mobile Phase pH	± 0.2 units	[Insert Observation, e.g., Minor peak shape variation]

The method is considered robust if the results remain unaffected by these minor variations.

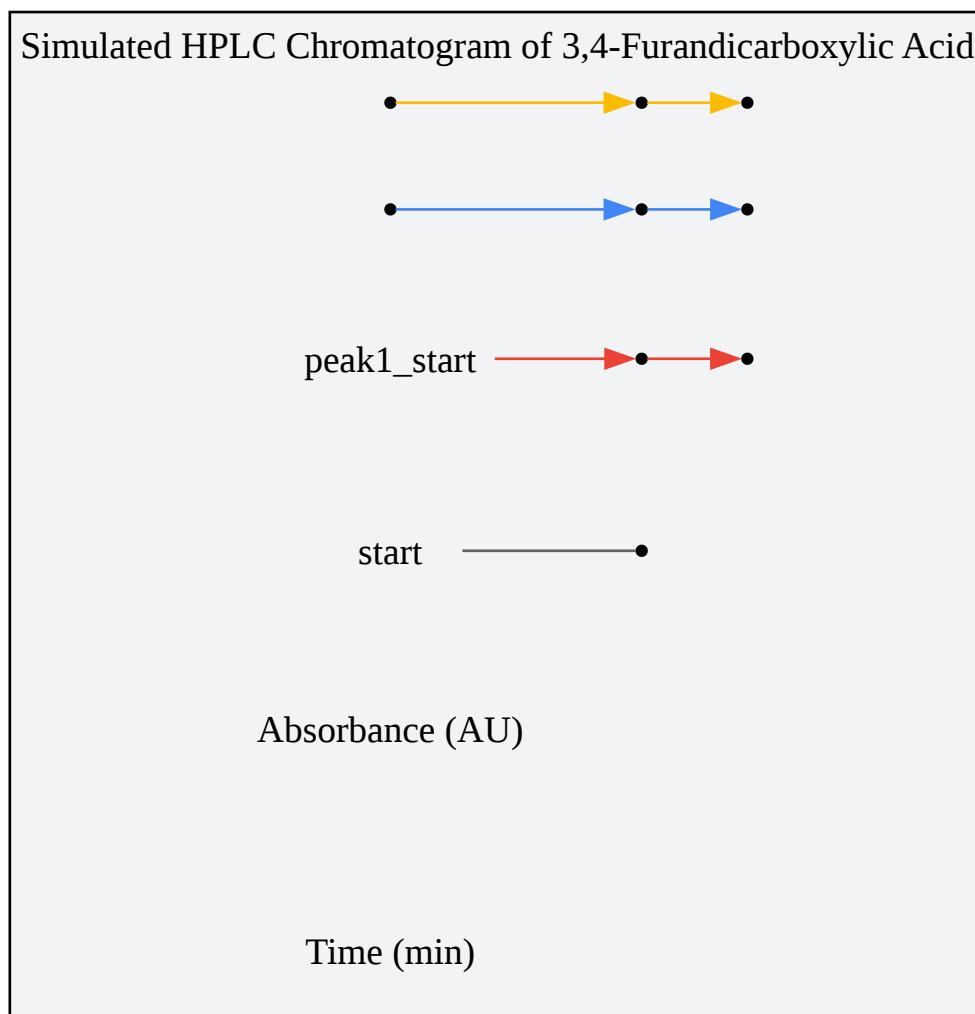
Potential Impurities

Based on a known synthesis route from dimethylmaleic anhydride, potential process-related impurities could include starting materials, intermediates, and byproducts.

- Dimethylmaleic anhydride (unreacted starting material)
- Bis(hydroxymethyl)maleic anhydride (intermediate)
- Partially oxidized or decarboxylated species

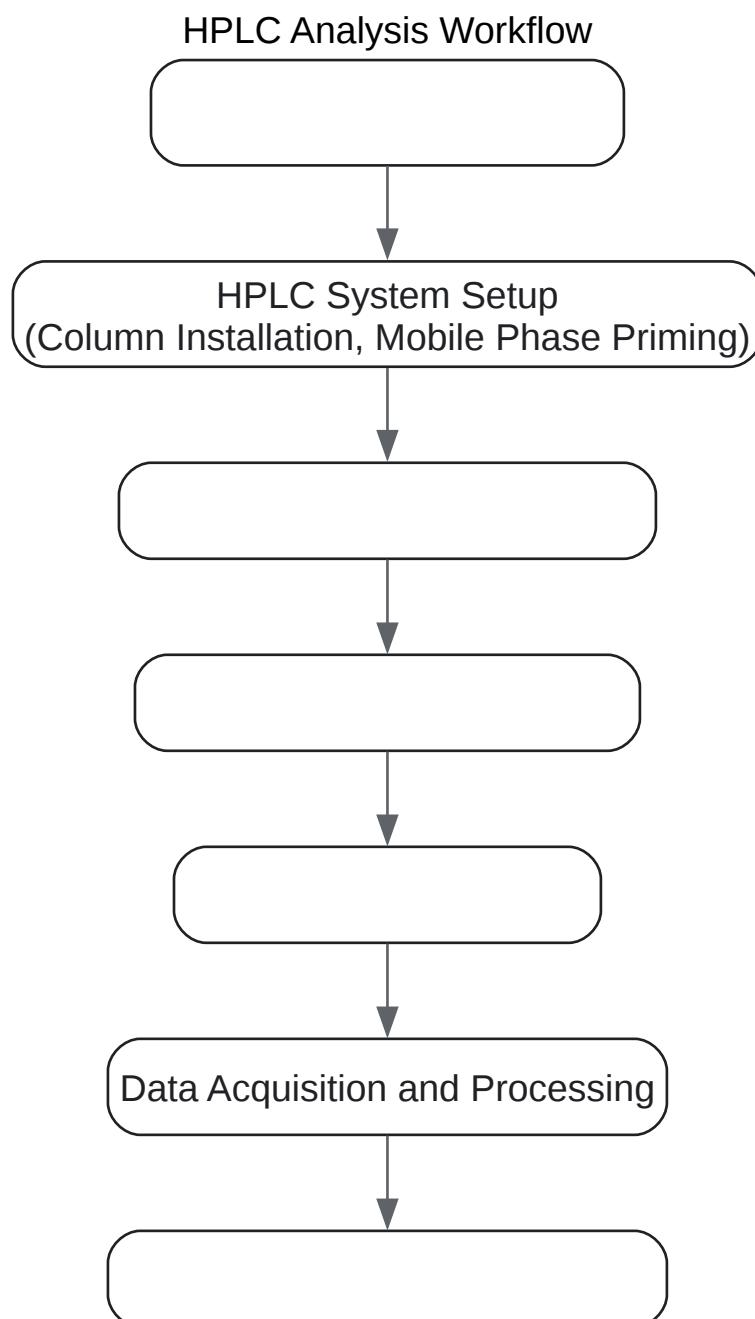
Degradation products may include compounds formed through hydrolysis of the ester groups (if present as an ester derivative) or decarboxylation of the carboxylic acid groups under stress conditions.

Data Presentation and Visualization



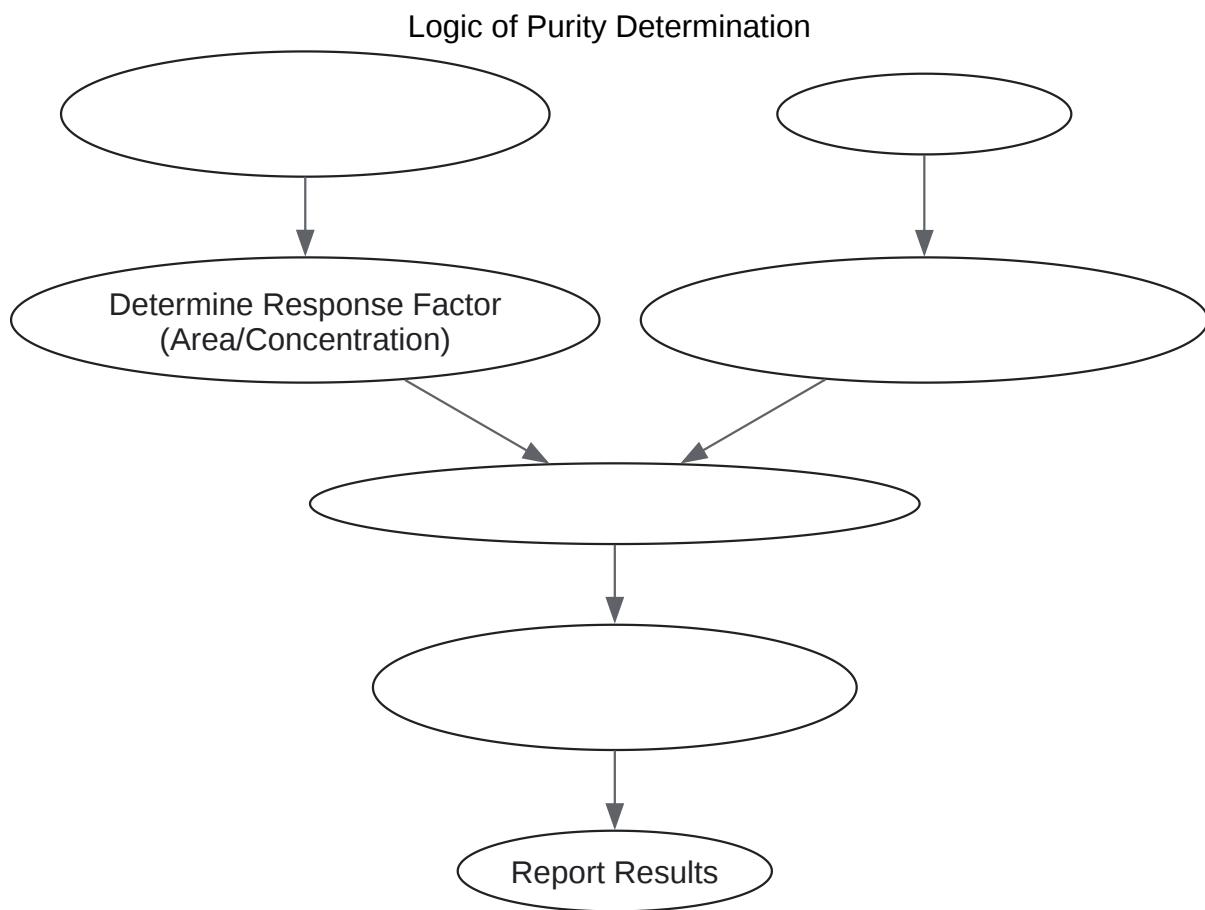
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Caption: Simulated HPLC chromatogram showing the separation of **3,4-Furandicarboxylic acid** from potential impurities.



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Caption: General workflow for the HPLC analysis of **3,4-Furandicarboxylic acid**.



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Caption: Logical flow for calculating the purity of **3,4-Furandicarboxylic acid** from HPLC data.

Conclusion

The described RP-HPLC method is demonstrated to be a suitable and reliable approach for the purity determination of **3,4-Furandicarboxylic acid**. The method is specific, linear, accurate, precise, and robust, making it applicable for routine quality control analysis and stability studies in a pharmaceutical setting. The provided protocols and validation data serve as a comprehensive guide for researchers and scientists involved in the analysis of this compound.

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